molecular formula C12H19BClNO4 B1462916 4-(2-Morpholinoethoxy)phenylboronic acid, HCl CAS No. 1072945-74-4

4-(2-Morpholinoethoxy)phenylboronic acid, HCl

Cat. No. B1462916
CAS RN: 1072945-74-4
M. Wt: 287.55 g/mol
InChI Key: PZQMRZHYQZRFQT-UHFFFAOYSA-N
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Description

“4-(2-Morpholinoethoxy)phenylboronic acid, HCl” is a chemical compound with the CAS Number: 1072945-74-4 . It has a molecular weight of 287.55 and its IUPAC name is 4-[2-(4-morpholinyl)ethoxy]phenylboronic acid hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry

4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a versatile compound in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid moiety can interact with various biomolecules, making it a valuable tool for creating novel drug candidates. For instance, it can be used to design inhibitors that target enzymes with boron-sensitive active sites .

Drug Delivery Systems

In the realm of drug delivery, this compound’s structure allows for the potential creation of prodrugs or the modification of existing pharmaceuticals to improve their delivery and release profiles. The boronic acid group can form reversible covalent bonds with sugars, which could be exploited to develop targeted delivery systems, especially for cancer therapeutics .

Bioconjugation Reactions

The boronic acid group of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is reactive towards diols, including those present on the surface of cells or in biological molecules. This reactivity is utilized in bioconjugation reactions, where the compound can be used to attach various molecules to antibodies or other proteins, aiding in targeted therapy or diagnostic applications .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It acts as a boron-based reagent that can couple with various halides to form complex organic structures, which are essential in the synthesis of natural products, polymers, and other advanced materials .

Material Science

In material science, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride can contribute to the creation of novel materials with specific functionalities. Its ability to form stable complexes with various substrates can be used to modify surface properties or create new types of sensors and catalysts .

Analytical Chemistry

The compound’s unique reactivity with diols and other functional groups makes it a valuable reagent in analytical chemistry. It can be used in chromatography or as a derivatization agent to detect or quantify sugars and other diol-containing compounds in complex mixtures .

Environmental Science

In environmental science, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride can be used to study and mitigate the effects of harmful substances. Its binding properties may be harnessed to detect or remove pollutants from water sources, contributing to environmental monitoring and remediation efforts .

Agricultural Research

The compound’s boronic acid functionality allows for its use in agricultural research, where it can be part of studies aimed at understanding plant physiology or developing new agrochemicals. Its ability to form complexes with carbohydrates can be particularly useful in studying plant cell wall components or signaling molecules .

Safety and Hazards

The safety information available indicates that this compound is associated with the GHS07 hazard pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMRZHYQZRFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674496
Record name {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072945-74-4
Record name Boronic acid, B-[4-[2-(4-morpholinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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